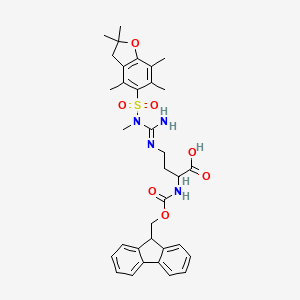

Fmoc-NorArg(Me,pbf)-OH

Description

Fmoc-Arg(Me,Pbf)-OH is a protected amino acid derivative critical for introducing monomethylarginine residues during Fmoc solid-phase peptide synthesis (SPPS). Its structure includes:

- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine).

- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Protects the guanidine side chain of arginine, cleaved by trifluoroacetic acid (TFA).

- Methyl group: Introduced at the δ-nitrogen of the arginine side chain, mimicking post-translational methylation (PTM) .

This compound is pivotal for synthesizing peptides with methylated arginine motifs, which regulate protein-protein interactions, epigenetic signaling, and enzymatic activity .

Properties

Molecular Formula |

C34H40N4O7S |

|---|---|

Molecular Weight |

648.8 g/mol |

IUPAC Name |

4-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38(6)32(35)36-16-15-28(31(39)40)37-33(41)44-18-27-24-13-9-7-11-22(24)23-12-8-10-14-25(23)27/h7-14,27-28H,15-18H2,1-6H3,(H2,35,36)(H,37,41)(H,39,40) |

InChI Key |

MZIOWVCUXXEMLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Methylated Arginine Derivatives

Structural and Functional Differences

*Molecular weights estimated based on structural modifications.

Key Notes:

- Methylation Position : ADMA (asymmetric) and SDMA (symmetric) differ in dimethyl group placement, affecting biological recognition .

- Protecting Group Stability : Pbf (TFA-labile) and Boc2 (acid-labile) ensure compatibility with Fmoc SPPS but require tailored cleavage protocols .

Table 1: Coupling Optimization Parameters

| Parameter | Fmoc-Arg(Me,Pbf)-OH | ADMA/SDMA Derivatives |

|---|---|---|

| Activator | HBTU/HOBt | HATU/HOBt or PyBOP |

| Solvent System | NMP/DCM (1:1) | DMF:DMSO (1:1) |

| Reaction Time | 2–3 h | 3–4 h |

| Yield | Up to 93% | ~80–85% (estimated) |

Deprotection and Stability

- Pbf vs. Boc2 : Both groups are TFA-labile, but Boc2 in SDMA derivatives may require prolonged cleavage times due to steric shielding .

Preparation Methods

General Synthetic Strategy

The preparation of Fmoc-NorArg(Me,pbf)-OH generally follows a multi-step protection and functionalization sequence similar to that used for Fmoc-Arg(Pbf)-OH, adapted for the norarginine backbone and methyl substitution. The key steps include:

Esterification of the Carboxyl Group

The free carboxyl group of norarginine is first esterified to protect it during subsequent reactions. Common esters include methyl or ethyl esters, with methyl esters preferred for ease of later hydrolysis.Introduction of Boc Protecting Group on the α-Amino Group

The α-amino group is protected by introducing a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during guanidine protection.Introduction of the pbf Group on the Guanidine Side Chain

The guanidine group is selectively protected by reaction with pbf chloride (Pbf-Cl). This step is critical for maintaining the integrity of the guanidine functionality during peptide synthesis.Removal of the Boc Group (De-Boc)

After pbf protection, the Boc group is removed under acidic conditions, regenerating the free α-amino group for Fmoc protection.Saponification (Hydrolysis) of the Ester Group

The ester protecting the carboxyl group is hydrolyzed under basic conditions (saponification) to yield the free acid form.Introduction of the Fmoc Protecting Group on the α-Amino Group

Finally, the α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, yielding this compound ready for peptide synthesis.

This sequence ensures selective protection and deprotection steps to yield a highly pure and functional amino acid derivative suitable for SPPS.

Detailed Stepwise Preparation Protocol

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Esterification | Conversion of carboxyl group to methyl or ethyl ester | Acid catalysis with methanol or ethanol, reflux | Methyl or ethyl esters preferred; methyl ester often used for easier saponification |

| 2. Boc Protection | Introduction of Boc group on α-amino | Boc anhydride, base (e.g., NaHCO3), organic solvent (e.g., dioxane-water) | Protects α-amino group during guanidine modification |

| 3. pbf Protection | Introduction of pbf group on guanidine | Pbf-Cl (1.1 equiv relative to norarginine), base (e.g., DIPEA), low temperature | Reduced Pbf-Cl usage (1.1 equiv) improves cost efficiency and reduces unreacted starting material compared to prior art requiring 2 equiv |

| 4. De-Boc | Removal of Boc group | Acidic conditions, e.g., 3N HCl in ethyl acetate at 10-15°C | Controlled temperature to avoid side reactions |

| 5. Saponification | Hydrolysis of ester to free acid | NaOH solution, pH 10-12, ethanol-water mixture, 3-4 hours | pH carefully controlled to optimize hydrolysis without side reactions; cooling and crystallization follow |

| 6. Fmoc Protection | Introduction of Fmoc group on α-amino | Fmoc-Cl, base (e.g., Na2CO3), THF-water mixture, pH ~8.5 | Final product purified by crystallization |

Optimization and Cost-Effective Improvements

Pbf-Cl Usage Efficiency :

Recent patented methods demonstrate that using 1.1 equivalents of Pbf-Cl relative to norarginine is sufficient for complete pbf protection, significantly reducing reagent cost and minimizing residual unreacted amino acid. This contrasts with older methods requiring up to 2 equivalents with incomplete conversion.Temperature Control During pbf Introduction :

Elevated temperatures during pbf group introduction improve reaction efficiency and yield, facilitating industrial scalability.pH Control During Saponification :

Maintaining pH between 10 and 12 using sodium hydroxide ensures effective ester hydrolysis while preventing side reactions.

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Esterification | Methanol/ethanol, acid catalyst | Reflux, several hours | NorArg ester (methyl/ethyl) |

| 2 | Boc Protection | Boc anhydride, base | Room temperature | Boc-NorArg ester |

| 3 | pbf Protection | Pbf-Cl (1.1 equiv), base | Low to moderate temperature | Boc-NorArg(Me,pbf) ester |

| 4 | De-Boc | 3N HCl in ethyl acetate | 10-15°C, stirring | NorArg(Me,pbf) ester |

| 5 | Saponification | NaOH (pH 10-12), ethanol-water | 3-4 h, room temp | NorArg(Me,pbf)-OH |

| 6 | Fmoc Protection | Fmoc-Cl, Na2CO3 | pH 8.5, THF-water | This compound |

Q & A

Methodological Question

- HPLC : Use C18 columns with gradients of 0.1% TFA in water/acetonitrile. Retention times vary by solvent (e.g., 8.2 min in DMF vs. 9.5 min in NBP) .

- Mass Spectrometry : Confirm molecular weight (M.W. 662.8) via ESI-MS, observing [M+H]<sup>+</sup> at m/z 663.8 .

- TLC : Monitor activation progress using silica plates with ninhydrin staining; Rf values differ between activated and lactamized species .

How does methylation of the arginine side chain in this compound impact peptide-protein interactions?

Advanced Research Question

Methylation at the guanidino group (N<sup>ω</sup>-Me) alters hydrogen-bonding capacity, modulating interactions with phosphoserine motifs or nucleic acids. For example, methylated arginine derivatives are critical in studying post-translational modifications in histone mimicry or viral capsid assembly . Competitive binding assays (e.g., SPR or ITC) are recommended to quantify affinity changes .

What are the limitations of this compound in synthesizing long or aggregation-prone peptides?

Troubleshooting Question

Long peptides (>30 residues) with multiple arginines may suffer from incomplete deprotection or on-resin aggregation. Solutions include:

- Pseudoproline incorporation : Insert ψPro residues every 5–7 amino acids to disrupt β-sheet formation .

- Coupling additives : Use 0.1 M HOBt or OxymaPure to suppress racemization .

- Stepwise monitoring : Perform Kaiser tests after each coupling step to detect unreacted amines .

How does this compound compare to Fmoc-Arg(Pbf)-OH in SPPS?

Comparative Analysis Question

What solvent systems optimize the solubility of this compound in SPPS?

Methodological Question

- Primary solvent : NBP enhances solubility (up to 0.5 M) and reduces lactamization .

- Co-solvents : Add 10% DMSO for highly hydrophobic sequences .

- Avoid : Dichloromethane (DCM) due to poor solubility (<0.1 M) .

How can researchers validate the incorporation of this compound into synthetic peptides?

Analytical Validation Question

- Edman degradation : Confirm sequence position via N-terminal analysis .

- MALDI-TOF : Detect mass shifts corresponding to methylated arginine (+14 Da) .

- 2D NMR : Assign methyl protons in <sup>1</sup>H-<sup>13</sup>C HSQC spectra (δ ~2.8 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.